molecular formula C19H12N2OS2 B2385882 3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole CAS No. 1024154-08-2

3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole

Cat. No.: B2385882
CAS No.: 1024154-08-2
M. Wt: 348.44
InChI Key: YCCYIQBOYSLQPZ-UHFFFAOYSA-N
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Description

Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains sulfur and nitrogen atoms within its structure. The presence of thiophene rings and an indeno-pyrazole core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the indeno-pyrazole core and the subsequent attachment of thiophene rings. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone is unique due to its combination of an indeno-pyrazole core with thiophene rings, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as chemistry, biology, and industry make it a valuable compound for scientific research.

Properties

IUPAC Name

thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2OS2/c22-19(16-8-4-10-24-16)21-18-13-6-2-1-5-12(13)11-14(18)17(20-21)15-7-3-9-23-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYIQBOYSLQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=NN3C(=O)C4=CC=CS4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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